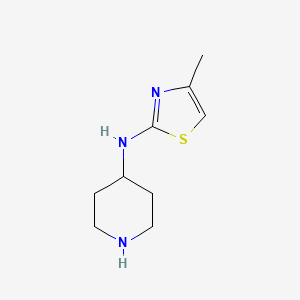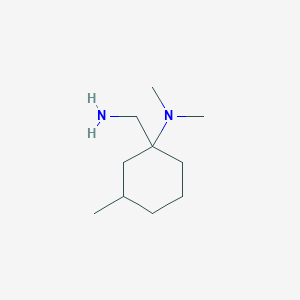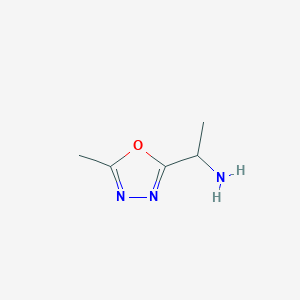
2-Methyl-3-(thiophen-2-yl)propan-1-amine
描述
2-Methyl-3-(thiophen-2-yl)propan-1-amine is an organic compound with the molecular formula C8H13NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
作用机制
Target of Action
2-Methyl-3-(thiophen-2-yl)propan-1-amine, a thiophene-based compound, is likely to target the norepinephrine-dopamine reuptake system . Thiophene derivatives have been recognized for their wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Similar to amphetamine and most of its analogues, this compound likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites may further interact with various biochemical pathways, potentially influencing the compound’s overall biological activity.
Pharmacokinetics
It’s known that the metabolites of this compound are further deaminated byCYP2C in the liver , transforming them into an inactive phenylacetone derivative, 1-(Thiophen-2-yl)-2-propan-2-one . This process could influence the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential role as a norepinephrine-dopamine reuptake inhibitor, it could lead to increased neurotransmission, potentially affecting mood, cognition, and other neurological functions .
生化分析
Biochemical Properties
2-Methyl-3-(thiophen-2-yl)propan-1-amine functions as a norepinephrine-dopamine reuptake inhibitor, making it relevant in studies involving neurotransmitter regulation. It interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the synaptic levels of these neurotransmitters . This interaction is crucial for understanding its stimulant properties and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances neurotransmitter release, leading to increased neuronal activity. This compound affects cell signaling pathways by modulating the activity of dopamine and norepinephrine receptors . Additionally, it can alter gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound binds to norepinephrine and dopamine transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft . The compound’s structure allows it to fit into the binding sites of these transporters, effectively blocking their activity and enhancing neurotransmitter signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, it increases neurotransmitter levels, leading to heightened neuronal activity. Prolonged exposure can lead to receptor desensitization and downregulation, reducing its efficacy . The compound’s stability and degradation are also important factors, as it can undergo metabolic transformations that affect its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it acts as a stimulant, increasing locomotor activity and alertness. At higher doses, it can induce toxic effects, including cardiovascular and gastrointestinal symptoms . Understanding the dosage thresholds is crucial for evaluating its safety and potential therapeutic applications.
Metabolic Pathways
This compound is metabolized in the liver, primarily through hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a significant role in its metabolism, transforming it into inactive metabolites such as thiophene-2-carboxylic acid . These metabolic pathways are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells, this compound is transported by norepinephrine and dopamine transporters . It accumulates in synaptic vesicles, where it exerts its effects on neurotransmitter release. The compound’s distribution within tissues is influenced by its affinity for these transporters and its ability to cross the blood-brain barrier.
Subcellular Localization
This compound is primarily localized in synaptic vesicles within neurons . Its activity is dependent on its ability to reach these vesicles and interact with neurotransmitter transporters. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-2-yl)propan-1-amine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method is the condensation reaction between 2-thiophenecarboxaldehyde and 2-methylpropan-1-amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions
2-Methyl-3-(thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
2-Methyl-3-(thiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
相似化合物的比较
Similar Compounds
2-Methyl-3-(thiophen-2-yl)propan-1-amine: Unique due to its specific substitution pattern on the thiophene ring.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of various thiophene derivatives.
2-Thiophenemethylamine: Another thiophene derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an amine group makes it a versatile compound for various applications .
属性
IUPAC Name |
2-methyl-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIZJQNOSILIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B3199737.png)
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)



![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)
![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)
![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)





